molecular formula C16H19N5 B2919279 N-(4,6-dimethylpyrimidin-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboximidamide CAS No. 332382-72-6

N-(4,6-dimethylpyrimidin-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboximidamide

Cat. No.: B2919279
CAS No.: 332382-72-6
M. Wt: 281.363
InChI Key: LDZFOFPMHWIWHT-UHFFFAOYSA-N
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Description

Historical Development of Isoquinoline and Pyrimidine Research

Isoquinoline chemistry traces its origins to 1885, when Hoogewerf and van Dorp first isolated the parent compound from coal tar via fractional crystallization of acid sulfates. The Pomeranz–Fritsch reaction, developed in 1893, marked a milestone in synthetic access to isoquinoline cores by condensing benzaldehyde derivatives with aminoacetaldehyde acetals under acidic conditions. Parallel advancements in pyrimidine chemistry began with Brugnatelli’s 1818 isolation of alloxan from uric acid oxidation, laying groundwork for understanding pyrimidine’s role in nucleic acids and drug design. By the mid-20th century, synthetic methods like the Hantzsch-thiazole synthesis and Bischler–Napieralski cyclization enabled systematic exploration of heterocyclic derivatives.

Table 1: Key Historical Milestones in Isoquinoline and Pyrimidine Chemistry

Year Discovery/Advancement Significance
1885 Isoquinoline isolation from coal tar Enabled natural product-inspired drug design
1893 Pomeranz–Fritsch isoquinoline synthesis Provided scalable synthetic route
1818 Alloxan isolation (first pyrimidine) Revealed pyrimidine’s biological ubiquity
1914 Weissgerber’s selective coal tar extraction Improved isoquinoline purification methods

Emergence of Hybrid Heterocyclic Structures in Medicinal Chemistry

The strategic fusion of heterocycles accelerated in the 2010s, driven by the need to overcome drug resistance and enhance target engagement. For example, indolo[3,2-c]isoquinoline-pyrimidine hybrids demonstrated dual antimicrobial and anticancer activities by combining DNA intercalation (isoquinoline) with enzyme inhibition (pyrimidine). Similarly, thiazole-pyrazoline hybrids leveraged Hantzsch cyclization to create antimicrobial agents with improved pharmacokinetic profiles. These hybrids often exhibit cooperative binding: the isoquinoline moiety intercalates DNA while the pyrimidine group inhibits topoisomerases, as seen in compound 5e .

Research Significance of Carboximidamide-Containing Compounds

Carboximidamides (R–N–C(=NH)–NH2) confer enhanced hydrogen-bonding capacity and metabolic stability compared to carboxylates. In piperine-carboximidamide hybrids, this group improved BRAF^V600E^ kinase inhibition by 12-fold over parent compounds, achieving IC~50~ values of 4.1 nM. X-ray crystallography of sulfonyl-carboximidamides revealed planar amidine moieties that facilitate π-stacking with aromatic enzyme residues. The carboximidamide in N-(4,6-dimethylpyrimidin-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboximidamide likely enhances target affinity through similar interactions.

Academic Interest in this compound

This compound’s structure integrates three validated pharmacophores:

  • 3,4-Dihydroisoquinoline : Known for modulating neurotransmitter receptors and ion channels
  • 4,6-Dimethylpyrimidin-2-yl : Imparts kinase inhibition potential, as in CDK2 inhibitors
  • Carboximidamide : Enhances solubility and target binding via hydrogen bonding

Molecular hybridization theory suggests these components may confer multi-target activity against cancer and infectious diseases. Docking studies of analogous compounds show simultaneous occupancy of BRAF’s ATP-binding pocket (pyrimidine) and allosteric sites (isoquinoline). Current research priorities include:

  • Optimizing synthetic routes using CDI-mediated couplings
  • Evaluating inhibition profiles against EGFR/BRAF/CDK2
  • Assessing synergistic effects between isoquinoline’s intercalation and pyrimidine’s enzyme inhibition

Table 2: Structural Components and Their Pharmacological Roles

Component Pharmacological Role Example Activity
3,4-Dihydroisoquinoline DNA intercalation, receptor modulation Anticancer (GI~50~ 0.77 µM)
4,6-Dimethylpyrimidin-2-yl Kinase inhibition (BRAF, CDK2) IC~50~ 4.1–89 nM
Carboximidamide Hydrogen bonding, metabolic stability Improved bioavailability

Properties

IUPAC Name

N'-(4,6-dimethylpyrimidin-2-yl)-3,4-dihydro-1H-isoquinoline-2-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5/c1-11-9-12(2)19-16(18-11)20-15(17)21-8-7-13-5-3-4-6-14(13)10-21/h3-6,9H,7-8,10H2,1-2H3,(H2,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDZFOFPMHWIWHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N=C(N)N2CCC3=CC=CC=C3C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=N1)/N=C(\N)/N2CCC3=CC=CC=C3C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4,6-dimethylpyrimidin-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboximidamide is a compound characterized by its unique molecular structure, which includes a pyrimidine ring and an isoquinoline moiety. With a molecular formula of C16H19N5C_{16}H_{19}N_{5} and a molar mass of 281.36 g/mol, this compound has garnered interest for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features several notable structural elements:

  • Pyrimidine Ring : Contributes to the compound's reactivity and interaction with biological targets.
  • Isoquinoline Moiety : Known for various biological activities, including antitumor and neuroprotective effects.
  • Carboximidamide Functional Group : Implicates potential interactions with enzymes or receptors.

The biological activity of this compound is primarily studied through its interactions with various enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor of poly(ADP-ribose) polymerase (PARP), a key enzyme involved in DNA repair processes.

In Vitro Studies

In vitro evaluations have indicated that compounds with similar structures exhibit significant inhibitory activity against PARP1 and PARP2. For instance:

  • A related compound demonstrated an IC50 value of 156 nM against PARP1, indicating potent inhibitory effects .
  • These findings suggest that this compound could potentially exhibit comparable or enhanced inhibitory activity.

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of specific functional groups in modulating biological activity. The following table summarizes key findings from related compounds:

Compound NameStructural FeaturesUnique Attributes
1-(2-Chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinolineIsoquinoline core with chlorophenyl and methoxy groupsExhibits unique antitumor activity
N-(2-Methylpyridin-3-yl)-3,4-dihydroisoquinolinePyridine instead of pyrimidinePotential neuroprotective effects
5-MethoxyisoquinolinoneIsoquinolinone structureKnown for anti-inflammatory properties

These compounds illustrate the diversity within isoquinoline derivatives while emphasizing the unique combination of features present in this compound that may contribute to its distinct biological activities.

Case Studies

Recent case studies have explored the therapeutic potential of compounds structurally related to this compound:

  • PARP Inhibition : A study evaluated a series of 36 carboxamides for their inhibitory potency towards PARP enzymes. Compounds exhibiting over 80% inhibition at 1 µM were further analyzed for IC50 values .
  • Antitumor Activity : Another investigation focused on isoquinoline derivatives showing promising results in inhibiting tumor growth in preclinical models.

Comparison with Similar Compounds

Key Observations :

  • Core structure: The dihydroisoquinoline/dihydroquinoline distinction impacts electronic distribution and binding interactions. Isoquinoline derivatives may exhibit distinct pharmacological profiles compared to quinoline analogs .
  • Substituent effects: The 4,6-dimethylpyrimidin-2-yl group enhances lipophilicity (e.g., LogP = 3.39 in tetrahydroquinoline analog) , whereas nitro or methoxy groups modulate reactivity and solubility .
  • Synthesis : Nitro-substituted analogs achieve high yields (89%) under optimized conditions , suggesting efficient routes for functionalized derivatives.

Q & A

Q. What are the established synthetic routes for N-(4,6-dimethylpyrimidin-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboximidamide, and how can reaction conditions be optimized?

The compound can be synthesized via microwave-assisted cyclization and condensation reactions, as demonstrated in the preparation of structurally similar thiadiazole derivatives . Optimization involves adjusting catalysts (e.g., zinc chloride for cyclization ), solvent systems (e.g., 1,4-dioxane under inert atmosphere ), and temperature control (e.g., 90°C for cross-coupling reactions ). Purification via column chromatography and characterization by 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and elemental analysis are critical for confirming structural integrity .

Q. What spectroscopic and analytical methods are most effective for characterizing this compound?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR): 1H^1 \text{H} and 13C^{13} \text{C} NMR to confirm substituent positions and hydrogen/carbon environments .
  • Infrared Spectroscopy (IR): Identification of functional groups like carboximidamide and pyrimidine rings .
  • Mass Spectrometry (ESI-MS): Verification of molecular weight and fragmentation patterns .
  • X-ray Crystallography: For absolute configuration determination using SHELXL for refinement and WinGX for data processing .

Advanced Research Questions

Q. How can X-ray crystallography and SHELX software resolve structural ambiguities in this compound?

Single-crystal X-ray diffraction data, processed via SHELXL (for refinement) and WinGX (for data integration), can resolve bond-length discrepancies and anisotropic displacement parameters . For example, SHELXL’s robust refinement algorithms handle high-resolution data to correct for thermal motion artifacts, while WinGX’s metric analysis tools assess molecular geometry accuracy . Conflicting data from NMR (e.g., rotational isomerism) can be reconciled with crystallographic evidence .

Q. What computational approaches predict the binding affinity of this compound to biological targets like P-glycoprotein?

Molecular dynamics (MD) simulations and docking studies using software like AutoDock Vina can model interactions with P-glycoprotein’s substrate-binding domains. Parameters include binding free energy calculations and hydrogen-bonding analysis, informed by structural analogs like debrisoquin derivatives . MD trajectories (e.g., 100 ns simulations) assess stability of ligand-protein complexes under physiological conditions .

Q. How do structural modifications at the pyrimidine or dihydroisoquinoline moieties influence biological activity?

  • Pyrimidine Modifications: Introducing electron-withdrawing groups (e.g., chloro or iodo substituents) enhances antifungal activity by increasing electrophilicity, as seen in thiadiazole derivatives .
  • Dihydroisoquinoline Modifications: Alkyl chain extensions or aromatic substitutions improve P-glycoprotein inhibition by optimizing hydrophobic interactions, as demonstrated in multidrug resistance studies .
  • Data Contradictions: Bioactivity discrepancies (e.g., fungicidal vs. antibacterial effects) require comparative assays (e.g., MIC determinations) and QSAR modeling to identify critical substituents .

Q. What strategies address low yields in multi-step syntheses of this compound?

  • Catalyst Screening: Palladium-based catalysts (e.g., Pd(II) with xantphos ligands) improve cross-coupling efficiency in heterocyclic systems .
  • Microwave Assistance: Accelerates reaction times (e.g., from 24h to 2h) and reduces side-product formation .
  • Purification Optimization: Use of reverse-phase HPLC or preparative TLC to isolate intermediates, particularly for hygroscopic or oxidation-prone derivatives .

Methodological Notes

  • Crystallographic Data Contradictions: If SHELXL refinement produces high R-factors (>5%), re-examine data collection parameters (e.g., crystal decay or twinning) and apply TWINLAW for twin detection .
  • Biological Assay Variability: Use standardized fungal strains (e.g., Botrytis cinerea) and triplicate experiments to mitigate variability in inhibition rate calculations .
  • Computational Validation: Cross-validate docking results with experimental IC50_{50} values from ATPase assays for P-glycoprotein inhibitors .

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